molecular formula C22H22ClN3O4 B2748715 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-47-4

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2748715
CAS No.: 1021117-47-4
M. Wt: 427.89
InChI Key: VEDWNJVGCCVFLK-UHFFFAOYSA-N
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Description

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core, which is a bicyclic structure containing nitrogen atoms, and is further substituted with benzyl and chloromethoxybenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the triazaspirodecane core through a cyclization reaction involving a suitable diamine and a diketone. The benzyl and chloromethoxybenzoyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to scale up production. The specific conditions, such as temperature, pressure, and solvent choice, would be tailored to maximize efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyl and chloromethoxybenzoyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions would result in compounds with different substituents replacing the benzyl or chloromethoxybenzoyl groups.

Scientific Research Applications

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. The specific pathways involved would depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with triazaspirodecane cores and various substituents. Examples might include:

  • 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione analogs with different benzoyl or benzyl groups.
  • Other spiro compounds with different heteroatoms or ring structures.

Uniqueness

What sets this compound apart is its specific combination of substituents and the triazaspirodecane core. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-30-18-8-7-16(23)13-17(18)19(27)25-11-9-22(10-12-25)20(28)26(21(29)24-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWNJVGCCVFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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